![molecular formula C11H11N3O2 B2887266 4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-73-4](/img/structure/B2887266.png)
4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
Scientific Research Applications
Pharmaceutical Research
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to forming Schiff bases , which are integral in creating a range of therapeutic agents. For instance, it can be used to develop compounds with potential antidepressant and analgesic properties, similar to other secondary amines .
Agrochemical Development
Secondary amines, such as those derived from this compound, are essential in the creation of agrochemicals . These include pesticides and herbicides, where the compound’s ability to form stable and biologically active derivatives is highly beneficial .
Dye Synthesis
The compound serves as a precursor in the synthesis of azo dyes . Its molecular structure allows for the introduction of azo groups, which are crucial for the vibrant colors and stability of these dyes .
Supramolecular Chemistry
The ability of this compound to form intermolecular hydrogen bonds makes it an interesting candidate for the study of supramolecular structures . These structures have implications in the development of new materials and nanotechnology .
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding . The methoxy and amino groups present in the molecule could potentially form hydrogen bonds with target proteins, leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, including those involved in cell signaling, protein synthesis, and cellular metabolism .
Pharmacokinetics
The compound’s metabolism and excretion would likely depend on its specific interactions with metabolic enzymes and transport proteins .
Result of Action
Based on its structural similarity to other compounds, it may have potential effects on cellular function, possibly through modulation of protein activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s ionization state, potentially altering its interactions with target proteins .
properties
IUPAC Name |
4-[(4-methoxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-4-2-9(3-5-10)12-6-8-7-13-14-11(8)15/h2-7H,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUJFMPPQZKWNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CNNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one |
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